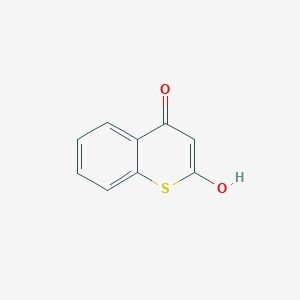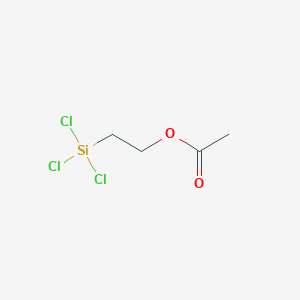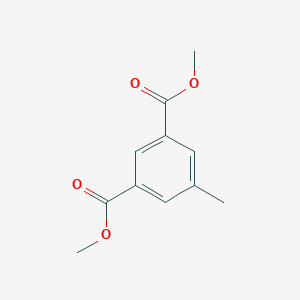
Coumarin, 3-(1-pyrrolidinylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-(1-pyrrolidinylcarbonyl)-, also known as coumarin-3-carboxylic acid N-phenylpyrrolidin-1-ylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. Coumarin derivatives have been found to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antiviral properties.
作用機序
Coumarin, 3-(1-pyrrolidinylcarbonyl)- exerts its biological effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned above. It has also been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Coumarin, 3-(1-pyrrolidinylcarbonyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anticoagulant properties, which can be beneficial in the treatment of thrombotic disorders. It also has anti-inflammatory properties, which can be useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to exhibit anticancer and antiviral properties, which make it a promising candidate for the development of new therapies.
実験室実験の利点と制限
One of the main advantages of coumarin, 3-(1-pyrrolidinylcarbonyl)- is its versatility in scientific research. It can be used to study a wide range of biological processes and has been found to exhibit a variety of biological activities. However, there are also some limitations to its use. For example, it can be difficult to obtain pure samples of the compound, and it is also relatively expensive compared to other research compounds.
将来の方向性
There are several future directions for research on coumarin, 3-(1-pyrrolidinylcarbonyl)-. One area of interest is the development of new therapies for thrombotic disorders based on the anticoagulant properties of the compound. Additionally, research is ongoing to explore the anticancer and antiviral properties of the compound, with the goal of developing new treatments for these diseases. Finally, there is interest in developing new synthetic methods for the compound, which could help to make it more accessible for scientific research.
合成法
Coumarin, 3-(1-pyrrolidinylcarbonyl)- can be synthesized through a multistep process involving the reaction of Coumarin, 3-(1-pyrrolidinylcarbonyl)-arboxylic acid with N-phenylpyrrolidine-1-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
科学的研究の応用
Coumarin, 3-(1-pyrrolidinylcarbonyl)- has been used extensively in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects on cognitive function.
特性
CAS番号 |
18144-50-8 |
|---|---|
製品名 |
Coumarin, 3-(1-pyrrolidinylcarbonyl)- |
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H13NO3/c16-13(15-7-3-4-8-15)11-9-10-5-1-2-6-12(10)18-14(11)17/h1-2,5-6,9H,3-4,7-8H2 |
InChIキー |
RPGFNKRNXYKRNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
その他のCAS番号 |
18144-50-8 |
同義語 |
3-(1-Pyrrolidinylcarbonyl)coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



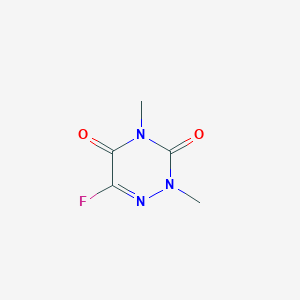
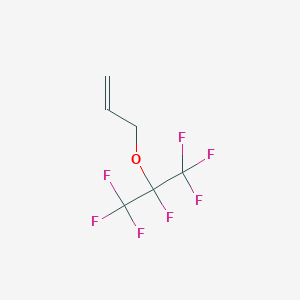

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
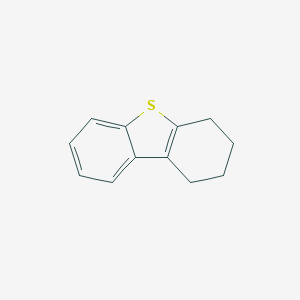

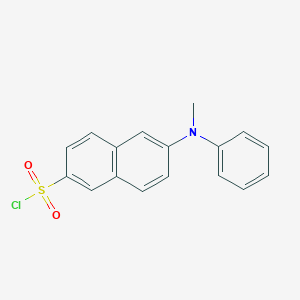
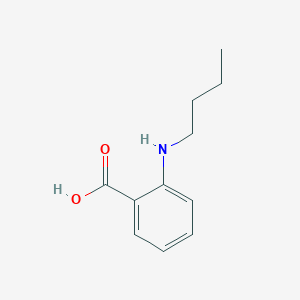
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
